molecular formula C8H5F2NO4 B1412339 Methyl 2,4-difluoro-6-nitrobenzoate CAS No. 1807183-16-9

Methyl 2,4-difluoro-6-nitrobenzoate

Cat. No.: B1412339
CAS No.: 1807183-16-9
M. Wt: 217.13 g/mol
InChI Key: MZKMMSJMNZHRTJ-UHFFFAOYSA-N
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Description

Methyl 2,4-difluoro-6-nitrobenzoate is an organic compound with the molecular formula C8H5F2NO4 It is a derivative of benzoic acid, where the benzene ring is substituted with two fluorine atoms at the 2 and 4 positions, a nitro group at the 6 position, and a methyl ester group at the carboxyl position

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Methyl 2,4-difluoro-6-nitrobenzoate typically involves the nitration of methyl 2,4-difluorobenzoate. The process can be summarized as follows:

    Nitration Reaction: Methyl 2,4-difluorobenzoate is treated with a nitrating mixture, usually composed of concentrated sulfuric acid and nitric acid, at a controlled temperature to introduce the nitro group at the 6 position.

    Reaction Conditions: The reaction is typically carried out at low temperatures (0-5°C) to prevent over-nitration and to control the reaction rate.

Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up using continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control of reaction parameters, such as temperature, concentration, and flow rates, which are crucial for the efficient production of this compound.

Types of Reactions:

    Reduction: The nitro group in this compound can be reduced to an amino group using reducing agents like iron powder in the presence of hydrochloric acid or catalytic hydrogenation.

    Substitution: The fluorine atoms can undergo nucleophilic aromatic substitution reactions with nucleophiles such as amines or thiols, leading to the formation of various substituted derivatives.

    Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid.

Common Reagents and Conditions:

    Reduction: Iron powder and hydrochloric acid, or palladium on carbon with hydrogen gas.

    Substitution: Nucleophiles like ammonia, primary or secondary amines, and thiols.

    Hydrolysis: Aqueous sodium hydroxide or hydrochloric acid.

Major Products:

    Reduction: Methyl 2,4-difluoro-6-aminobenzoate.

    Substitution: Various substituted benzoates depending on the nucleophile used.

    Hydrolysis: 2,4-difluoro-6-nitrobenzoic acid.

Scientific Research Applications

Methyl 2,4-difluoro-6-nitrobenzoate has several applications in scientific research:

    Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Pharmaceuticals: The compound’s derivatives are explored for their potential biological activities, including antimicrobial and anti-inflammatory properties.

    Material Science: It is used in the synthesis of fluorinated polymers and materials with unique electronic properties.

Mechanism of Action

The biological activity of Methyl 2,4-difluoro-6-nitrobenzoate and its derivatives is often attributed to the presence of the nitro and fluorine groups, which can interact with biological targets such as enzymes and receptors. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components, while the fluorine atoms can enhance the compound’s binding affinity and metabolic stability.

Comparison with Similar Compounds

  • Methyl 2,6-difluoro-3-nitrobenzoate
  • Methyl 4-amino-2,3-difluoro-5-nitrobenzoate

Comparison:

  • Methyl 2,4-difluoro-6-nitrobenzoate is unique due to the specific positioning of the fluorine and nitro groups, which can influence its reactivity and biological activity differently compared to its isomers and analogs.
  • Methyl 2,6-difluoro-3-nitrobenzoate has the nitro group at the 3 position, which may result in different electronic and steric effects, altering its chemical behavior and applications.
  • Methyl 4-amino-2,3-difluoro-5-nitrobenzoate contains an amino group instead of a nitro group, which significantly changes its reactivity and potential uses, particularly in pharmaceutical applications where amino groups are often involved in drug-receptor interactions.

Properties

IUPAC Name

methyl 2,4-difluoro-6-nitrobenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5F2NO4/c1-15-8(12)7-5(10)2-4(9)3-6(7)11(13)14/h2-3H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MZKMMSJMNZHRTJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(C=C(C=C1F)F)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5F2NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

217.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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